Cefrotil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

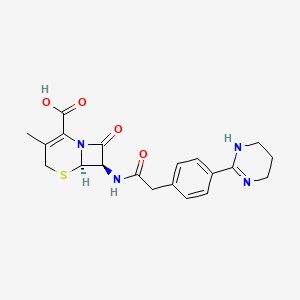

(6R,7R)-3-methyl-8-oxo-7-[[2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S/c1-11-10-29-19-15(18(26)24(19)16(11)20(27)28)23-14(25)9-12-3-5-13(6-4-12)17-21-7-2-8-22-17/h3-6,15,19H,2,7-10H2,1H3,(H,21,22)(H,23,25)(H,27,28)/t15-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTZCQVZVRVDTD-DNVCBOLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=C(C=C3)C4=NCCCN4)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)C4=NCCCN4)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200278 |

Source

|

| Record name | Cefrotil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52231-20-6 |

Source

|

| Record name | Cefrotil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052231206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefrotil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFROTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P98H0A27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefuroxime Axetil: An In-depth Technical Guide to its Antibacterial Spectrum Against Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefuroxime axetil, an oral second-generation cephalosporin, serves as a critical therapeutic agent in the management of community-acquired respiratory tract infections.[1][2][3][4][5] As a prodrug, it is hydrolyzed in vivo to its active form, cefuroxime, which exerts bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of cefuroxime axetil against key respiratory pathogens, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflows. The data underscores its efficacy against common causative agents of respiratory infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, particularly strains that produce β-lactamase.[2][3][7][8]

Mechanism of Action

Cefuroxime is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][4][6] By binding to these essential enzymes, cefuroxime obstructs the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[4][6] This disruption leads to the arrest of cell wall assembly, culminating in cell lysis and bacterial death.[4][6] The stability of cefuroxime in the presence of many bacterial β-lactamases contributes to its broader spectrum of activity compared to some earlier-generation cephalosporins and penicillins.[2][7][8]

In Vitro Antibacterial Spectrum

The in vitro activity of cefuroxime against common respiratory pathogens is well-documented.[2][3][7] It demonstrates potent activity against both Gram-positive and Gram-negative organisms responsible for upper and lower respiratory tract infections.[2][9]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for cefuroxime against key respiratory pathogens, representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) | Notes |

| Streptococcus pneumoniae | |||

| Penicillin-Susceptible | ≤0.06 - 0.12 | ≤0.06 - 0.25 | Highly active against penicillin-susceptible strains.[7][9] |

| Penicillin-Intermediate | ~0.5 | ~1.0 | Activity is maintained against many intermediately resistant strains.[3] |

| Penicillin-Resistant | 4.0 - 16.0 | >16.0 | Impaired activity against highly penicillin-resistant strains.[7][10] |

| Haemophilus influenzae | |||

| β-lactamase negative | 0.25 - 0.5 | 0.5 - 1.0 | Good activity regardless of β-lactamase production.[11] |

| β-lactamase positive | 0.5 - 1.0 | 1.0 - 2.0 | Retains excellent activity against β-lactamase producing strains.[3][7][11] |

| Moraxella catarrhalis | |||

| β-lactamase negative & positive | 0.25 - 1.0 | 0.5 - 2.0 | Highly effective, including against the majority of β-lactamase-producing isolates.[7][12] |

| Streptococcus pyogenes (Group A β-hemolytic streptococci) | ≤0.06 | ≤0.06 | Highly susceptible.[3] |

Note: MIC values can vary based on the testing methodology, geographic location, and time of isolate collection. The data presented is a synthesis from multiple studies.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of cefuroxime's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The most common protocols are broth microdilution and agar dilution, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[13]

-

Inoculum Preparation: A standardized suspension of the clinical isolate is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.[13]

-

Antimicrobial Dilution: Serial twofold dilutions of cefuroxime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). These dilutions are dispensed into the wells of a 96-well microdilution plate.[13]

-

Inoculation: The prepared bacterial suspension is added to each well of the microdilution plate containing the antimicrobial dilutions.[13]

-

Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.[13]

-

Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Agar Dilution Method

This method is similar to broth dilution but is performed on a solid medium.

-

Media Preparation: Serial twofold dilutions of cefuroxime are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of cefuroxime.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of cefuroxime that inhibits visible bacterial growth on the agar surface.

Clinical Efficacy and Breakpoints

Numerous clinical trials have demonstrated the efficacy of cefuroxime axetil in treating upper and lower respiratory tract infections.[3][9][16][17][18][19] Clinical success rates are high in conditions such as tonsillitis, pharyngitis, sinusitis, otitis media, and community-acquired pneumonia.[2][9][16]

The interpretation of MIC results to predict clinical outcome is guided by breakpoints established by regulatory bodies like the CLSI and EUCAST. These breakpoints define whether a bacterial strain is considered susceptible, intermediate, or resistant to an antibiotic. It is important to note that breakpoints can be revised and may differ between these organizations, which can impact the reported susceptibility rates.[20][21] For instance, EUCAST has adopted more restrictive breakpoints for some cephalosporins against respiratory pathogens compared to CLSI, which can lead to lower reported susceptibility percentages.[20]

Conclusion

Cefuroxime axetil maintains a favorable antibacterial spectrum against the most prevalent bacterial pathogens implicated in community-acquired respiratory tract infections. Its stability against β-lactamases makes it a reliable option for treating infections caused by H. influenzae and M. catarrhalis. While its activity against S. pneumoniae is excellent for penicillin-susceptible and intermediate strains, caution is warranted in cases of high-level penicillin resistance. Continuous surveillance of local resistance patterns is essential for guiding the appropriate empirical use of cefuroxime axetil in the clinical setting. The standardized methodologies for susceptibility testing detailed herein are fundamental for generating the accurate and reproducible data needed to inform therapeutic decisions and track the evolution of antimicrobial resistance.

References

- 1. Cefuroxime axetil - Wikipedia [en.wikipedia.org]

- 2. Cefuroxime in Lower Respiratory Infections: Clinical Review [medicaldialogues.in]

- 3. Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Cefuroxime Axetil used for? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 7. [In-vitro activity of cefuroxime-axetil against pathogens of bacterial infections of the respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cefuroxime, a new cephalosporin antibiotic: activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Role of Cefuroxime in Treatment of Upper Respiratory Tract Infections within ENT Outpatient Settings [medicaldialogues.in]

- 10. In vitro activity of oral cephalosporins against pediatric isolates of Streptococcus pneumoniae non-susceptible to penicillin, amoxicillin or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro susceptibilities of 180 clinical isolates of Haemophilus influenzae to ampicillin, amoxycillin/clavulanate, cefaclor, cefuroxime, cefotaxime, clarithromycin, and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [In vitro activity of cefuroxime against Moraxella (Branhamella) catarrhalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 15. agriculture.gov.au [agriculture.gov.au]

- 16. Efficacy and tolerability of cefuroxime axetil in patients with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Efficacy and tolerability of cefuroxime-axetil in infections of the upper respiratory tract. Comparative study with cefadroxil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and tolerability of cefuroxime axetil in patients with upper respiratory tract infections. | Semantic Scholar [semanticscholar.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clsi clinical breakpoints: Topics by Science.gov [science.gov]

The Synthesis of Amorphous Cefuroxime Axetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cefuroxime axetil, a second-generation cephalosporin antibiotic, is a prodrug of cefuroxime. Its amorphous form is of particular interest in the pharmaceutical industry due to its enhanced bioavailability compared to its crystalline counterparts. This technical guide provides an in-depth overview of the primary synthesis pathways and experimental protocols for producing amorphous cefuroxime axetil, designed to be a valuable resource for professionals in drug development and chemical synthesis.

Core Synthesis of Cefuroxime Axetil

The foundational synthesis of cefuroxime axetil involves the esterification of cefuroxime. The general approach reacts cefuroxime acid or its corresponding salt with (R,S)-1-acetoxyethyl bromide. This reaction is typically conducted in an inert organic solvent.

A common method involves the reaction of cefuroxime acid or its alkali metal salts with (R,S)-1-acetoxyethyl bromide in a polar aprotic solvent. Solvents such as N,N-dimethylacetamide, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or acetonitrile are frequently employed. The reaction temperature can vary broadly, from as low as -50°C to as high as +150°C[1]. In some instances, when using an alkali metal salt of cefuroxime, the reaction can be facilitated by the presence of a crown ether in a nitrile solvent[1].

Another described synthesis route involves slurrying sodium cefuroxime in a solvent like dimethylacetamide, cooling the mixture, and then adding (R,S)-1-acetoxyethyl bromide. The reaction is stirred for a period, followed by the addition of anhydrous potassium carbonate. The product is then extracted and purified.

Pathways to Amorphous Cefuroxime Axetil

The conversion of crystalline cefuroxime axetil to its amorphous form is a critical step to improve its pharmacokinetic profile. Several methods have been developed to achieve this transformation, each with its own set of advantages and considerations.

Solvent Precipitation / Antisolvent Crystallization

A widely utilized method for preparing amorphous cefuroxime axetil is solvent precipitation, also known as antisolvent crystallization. This technique involves dissolving the crystalline form of cefuroxime axetil in a highly polar organic solvent and then inducing precipitation by adding the solution to an antisolvent, typically water[2].

Experimental Protocol: Solvent Precipitation

A detailed experimental protocol derived from patented methods is outlined below[2].

| Parameter | Value/Description |

| Starting Material | Crystalline Cefuroxime Axetil |

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Formic Acid |

| Concentration | At least 0.3 g/mL of solvent |

| Antisolvent | Deionized Water |

| Procedure | 1. Dissolve crystalline cefuroxime axetil in the chosen polar solvent. Gentle heating may be applied. 2. Add the resulting solution dropwise to cooled (0-4°C) deionized water with good mechanical stirring. 3. A thick slurry will form. Filter the precipitate. 4. Wash the damp cake with a small quantity of ice-cold deionized water. 5. Pulp the damp cake in ice-cold deionized water for approximately 10 minutes, filter, and wash. Repeat the pulping step. 6. Dry the product under a stream of nitrogen, followed by vacuum drying at 40-45°C. |

| Yield | High yields, typically in the range of 84% to 96%[2]. |

dot

Caption: Workflow for Solvent Precipitation of Amorphous Cefuroxime Axetil.

Sonoprecipitation

Sonoprecipitation is an alternative method that utilizes ultrasonic energy to induce precipitation, often resulting in the formation of nanoparticles with a uniform size distribution. This method has been shown to enhance the dissolution rate and bioavailability of cefuroxime axetil[3]. The process involves comparing particles obtained by sonication with those from simple precipitation and spray drying. Sonoprecipitation has been found to produce uniform-sized nanoparticles, unlike the other methods which can result in large aggregates or broad particle size distributions[3].

Experimental Protocol: Sonoprecipitation

| Parameter | Value/Description |

| Objective | Prepare amorphous cefuroxime axetil nanoparticles to enhance bioavailability[3]. |

| Method | Sonoprecipitation is compared with precipitation without sonication and spray drying[3]. |

| Key Findings | - Sonoprecipitation yields uniform nanoparticles[3]. - Increased sonication amplitude and lower temperature improve particle size and yield[3]. - The resulting amorphous nanoparticles show an enhanced dissolution rate[3]. |

dot

Caption: Conceptual Diagram of the Sonoprecipitation Process.

Spray Drying

Spray drying is a commercial technique used to produce amorphous cefuroxime axetil. This method involves dissolving the drug in a suitable solvent and then rapidly removing the solvent by spraying the solution into a hot drying gas. While effective in producing an amorphous product, spray drying can lead to a broad particle size distribution and potential thermal degradation of the drug[4].

High-Gravity Antisolvent Precipitation (HGAP)

A novel and continuous process for preparing amorphous cefuroxime axetil nanoparticles is the high-gravity antisolvent precipitation (HGAP) method. This technique allows for the production of nanoparticles with a narrow size distribution and a large specific surface area, which significantly enhances the dissolution rate[4].

Milling

Amorphous cefuroxime axetil can also be prepared by milling the crystalline form with one or more pharmaceutically acceptable excipients. This process converts the crystalline structure to a substantially amorphous form, with a crystallinity of less than 5%[5]. The resulting product is a highly pure, substantially amorphous form in a mixture with the excipients[5].

Characterization of Amorphous Cefuroxime Axetil

The successful synthesis of amorphous cefuroxime axetil is confirmed through various analytical techniques:

-

X-Ray Powder Diffraction (XRPD): Amorphous materials lack the characteristic sharp peaks of crystalline structures, showing a broad halo instead.

-

Differential Scanning Calorimetry (DSC): This technique can identify the glass transition temperature of the amorphous form and distinguish it from the melting point of the crystalline form.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the chemical integrity of the molecule after the amorphization process.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the prepared cefuroxime axetil.

Conclusion

The synthesis of amorphous cefuroxime axetil is a critical step in enhancing the oral bioavailability of this important antibiotic. Several methods, including solvent precipitation, sonoprecipitation, spray drying, high-gravity antisolvent precipitation, and milling, have been successfully employed to produce the amorphous form. The choice of method depends on factors such as desired particle size, scalability, and cost. This guide provides a comprehensive overview of the key synthesis pathways and experimental protocols, offering a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

- 1. US20040077850A1 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]

- 2. US5847118A - Methods for the manufacture of amorphous cefuroxime axetil - Google Patents [patents.google.com]

- 3. Preparation of amorphous cefuroxime axetil nanoparticles by sonoprecipitation for enhancement of bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6060599A - Process for the preparation of cefuroxime axetil in an amorphous form - Google Patents [patents.google.com]

In Vitro Susceptibility of Haemophilus influenzae to Cefuroxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Haemophilus influenzae to Cefuroxime, a second-generation cephalosporin antibiotic. The document details quantitative susceptibility data, experimental protocols for susceptibility testing, and the underlying mechanisms of action and resistance.

Quantitative Susceptibility Data

The in vitro activity of Cefuroxime against Haemophilus influenzae has been extensively studied. The susceptibility is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data is often summarized using MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: Cefuroxime MIC Distribution for Haemophilus influenzae

| Study/Region | Year(s) of Isolation | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| United States | 2016 | 700 | ≤0.12–>4 | 0.25 | >4 | [1] |

| Worldwide | Data up to 2007 | 8,523 | - | - | - | [2] |

| Czech Republic | 2010–2018 | 228 | - | - | - | [3] |

Note: Dashes indicate data not specified in the cited source.

Table 2: Cefuroxime Resistance Rates in Haemophilus influenzae

| Study/Region | Year(s) of Isolation | No. of Isolates | Resistance Rate (%) | Comments | Reference |

| United States | 2016 | 700 | 2.0 | Reduced susceptibility | [1] |

| Czech Republic | 2010–2018 | 228 | - | Focus on non-enzymatic resistance | [3] |

Mechanisms of Action and Resistance

Mechanism of Action of Cefuroxime

Cefuroxime, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] The primary target of Cefuroxime is the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7] By binding to and inactivating these proteins, particularly PBP3 in H. influenzae, Cefuroxime disrupts cell wall integrity, leading to cell lysis and death.[8]

References

- 1. Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Haemophilus influenzae Strains with Non-Enzymatic Resistance to β-Lactam Antibiotics Caused by Mutations in the PBP3 Gene in the Czech Republic in 2010–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 8. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Prodrug Advantage: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Cefuroxime Axetil

For Researchers, Scientists, and Drug Development Professionals

Cefuroxime axetil, a second-generation cephalosporin, stands as a pivotal example of successful prodrug strategy in enhancing the clinical utility of a potent antibiotic. The parent compound, cefuroxime, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria but suffers from poor oral absorption.[1][2] The development of its 1-acetoxyethyl ester prodrug, cefuroxime axetil, ingeniously overcomes this limitation, allowing for effective oral administration. This technical guide provides an in-depth exploration of the pharmacokinetics and oral bioavailability of cefuroxime axetil, detailing its absorption, metabolic conversion, and the experimental methodologies used in its evaluation.

Absorption and Metabolic Activation: The Prodrug Pathway

Cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases present in the intestinal mucosa and blood to yield the active moiety, cefuroxime.[2][3][4] This enzymatic conversion is a critical step, as the intact prodrug is not detected in systemic circulation, indicating a swift and efficient de-esterification process.[2] The axetil moiety is subsequently metabolized to acetaldehyde and acetic acid.[4] This metabolic activation pathway is essential for the drug's therapeutic effect, as cefuroxime itself is the active bactericidal agent that functions by inhibiting bacterial cell wall synthesis.[3]

The absorption of cefuroxime axetil is not a simple passive diffusion process. Studies in rats suggest that its intestinal absorption is a specialized, saturable transport mechanism that can be described by Michaelis-Menten kinetics.[5] This carrier-mediated transport, however, is also subject to metabolism within the gut wall, which can contribute to the variability in its bioavailability.[5]

Oral Bioavailability and the Influence of Food

The oral bioavailability of cefuroxime axetil is notably variable, with a significant factor being the presence of food. Administration with food enhances its absorption, leading to higher bioavailability.[1][3] In a fasting state, the bioavailability is approximately 37%, which increases to about 52% when taken with food.[1][3] This food effect is a critical consideration in clinical practice, and it is recommended that patients take cefuroxime axetil shortly after a meal to maximize its therapeutic efficacy.[6][7][8]

The mechanism behind this food-enhanced absorption is thought to be related to delayed gastric emptying and increased residence time in the upper gastrointestinal tract, allowing for more complete dissolution and absorption.

Pharmacokinetic Parameters

The pharmacokinetic profile of cefuroxime axetil has been extensively studied in healthy volunteers and patient populations. Following oral administration, peak plasma concentrations (Cmax) of the active cefuroxime are typically reached within 2 to 3 hours (Tmax).[1][2] The elimination half-life of cefuroxime is approximately 1.2 to 1.5 hours in individuals with normal renal function.[3][4]

The following tables summarize key pharmacokinetic parameters of cefuroxime derived from oral administration of cefuroxime axetil under various conditions.

Table 1: Pharmacokinetic Parameters of Cefuroxime After Single Oral Dose of Cefuroxime Axetil in Adults

| Dose (mg) | State | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Absolute Bioavailability (%) | Reference |

| 1000 | Fasting (Male) | - | - | - | 35 (26-44) | [6],[7],[8] |

| 1000 | Fasting (Female) | - | - | - | 32 (23-41) | [6],[7],[8] |

| 1000 | Fed (Male) | - | - | - | 45 (34-55) | [6],[7],[8] |

| 1000 | Fed (Female) | - | - | - | 41 (29-51) | [6],[7],[8] |

| 500 | Fasting | - | - | - | 36 | [9] |

| 500 | Fed | - | - | - | 52 | [9] |

| 500 | - | 4.7 - 12.0 | 1.5 - 4 | 27.7 (AUC0-6h) | 67.9 | [10],[11] |

| 250 | - | 4.1 - 4.8 | 2.0 - 2.5 | - | - | [2] |

| 250 | Aqueous Suspension | 4.7 | 2.1 | 14.3 - 14.4 | - | [12] |

Table 2: Pharmacokinetic Parameters of Cefuroxime in Pediatric Populations After Oral Cefuroxime Axetil Suspension

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |

| 10 | 3.3 | 3.6 | 1.4 - 1.9 | [13] |

| 15 | 5.1 | 2.7 | 1.4 - 1.9 | [13] |

| 20 | 7.0 | 3.1 | 1.4 - 1.9 | [13] |

Experimental Protocols

The determination of pharmacokinetic parameters for cefuroxime axetil typically involves robust clinical trial designs and sensitive analytical methods.

Study Design: Randomized Crossover Bioavailability Study

A common approach to assess the bioavailability of an oral formulation like cefuroxime axetil is a randomized, two-way crossover study.

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability.

-

Randomization and Dosing: Subjects are randomly assigned to one of two treatment sequences. In one period, they receive an oral dose of cefuroxime axetil (e.g., 500 mg tablet). In the other period, they receive an intravenous (IV) dose of cefuroxime sodium (e.g., 750 mg). A washout period of sufficient duration (e.g., one week) separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

-

Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[14]

-

Plasma Processing and Storage: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of cefuroxime in plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Sample Preparation: Plasma samples are thawed and prepared for analysis. This typically involves a protein precipitation step, where a solvent like acetonitrile is added to the plasma to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for injection into the HPLC system. An internal standard (e.g., cefoperazone) is added to the samples to ensure accuracy and precision.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used for the separation.

-

Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

-

Detection: The eluting cefuroxime is detected using a UV detector at a specific wavelength (e.g., 254 nm).

-

-

Quantification: The concentration of cefuroxime in the samples is determined by comparing the peak area of cefuroxime to that of the internal standard and referencing a standard curve prepared with known concentrations of cefuroxime.

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters:

-

Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

-

t½ (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.

-

Absolute Bioavailability (F): Calculated using the formula: F = (AUCoral / Doseoral) / (AUCIV / DoseIV).

Conclusion

The development of cefuroxime axetil is a testament to the power of prodrug design in overcoming pharmaceutical challenges. Its pharmacokinetic profile, characterized by rapid conversion to the active cefuroxime and food-enhanced absorption, has established it as a valuable oral antibiotic. A thorough understanding of its absorption, metabolism, and the factors influencing its bioavailability is crucial for optimizing its clinical use and for the development of future oral antibiotic therapies. The experimental protocols outlined provide a framework for the continued investigation and evaluation of such drug delivery systems.

References

- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The absolute bioavailability of oral cefuroxime axetil in male and female volunteers after fasting and after food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effect of dose and food on the bioavailability of cefuroxime axetil. | Semantic Scholar [semanticscholar.org]

- 10. Bioavailability of cefuroxime axetil: comparison of standard and abbreviated methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Comparative investigations on the bioavailability of cefuroxime axetil. | Semantic Scholar [semanticscholar.org]

- 13. Pharmacokinetics of cefuroxime axetil suspension in infants and children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Degradation Pathways of Cefuroxime Axetil in Aqueous Solutions

Abstract

Cefuroxime Axetil, a second-generation cephalosporin antibiotic, is a prodrug designed to enhance oral bioavailability. Its stability in aqueous solutions is a critical factor for formulation development, ensuring therapeutic efficacy and patient safety. This technical guide provides a comprehensive overview of the degradation pathways of Cefuroxime Axetil in aqueous environments, with a focus on hydrolysis and photodegradation. It details the degradation products, kinetics, and influential factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms.

Introduction to Cefuroxime Axetil Stability

Cefuroxime Axetil is the 1-acetoxyethyl ester of cefuroxime.[1] This ester form enhances its lipophilicity, facilitating absorption from the gastrointestinal tract.[2] Following oral administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active drug, cefuroxime.[2][3] However, the presence of a β-lactam ring and an ester group makes Cefuroxime Axetil susceptible to degradation in aqueous solutions, primarily through hydrolysis.[3] Its stability is significantly influenced by pH, temperature, and light.[4][5]

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7] The primary degradation pathways involve the hydrolysis of both the ester linkage and the β-lactam ring, as well as isomerization.[4][6]

Core Degradation Pathways

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for Cefuroxime Axetil in aqueous solutions.[4] This process can be catalyzed by both acidic and alkaline conditions.

-

Ester Hydrolysis: The initial and primary step is the hydrolysis of the 1-acetoxyethyl ester to form the active drug, cefuroxime.[6] This reaction is rapid, particularly under physiological conditions, and is mediated by esterases in vivo.[8]

-

β-Lactam Ring Cleavage: A critical degradation step is the opening of the β-lactam ring, which is essential for the drug's antibacterial activity.[4][9] This cleavage results in a complete loss of therapeutic efficacy. This reaction is accelerated in both acidic and alkaline environments.[10]

Under alkaline conditions, Cefuroxime Axetil shows extensive degradation.[9] Studies have shown that in 0.1N NaOH, significant degradation occurs within minutes.[9][10] Similarly, acidic conditions (e.g., 0.1N HCl) also lead to rapid degradation.[10] The maximum stability for cefuroxime (the active metabolite) is observed in the pH range of 4 to 7.[5]

Isomerization

Cefuroxime Axetil can undergo isomerization to form Δ³-isomers and E-isomers, which can be present as process-related impurities or as degradation products.[6][11] The formation of the Δ³-isomer is a significant degradation pathway, particularly under stress conditions of high temperature and humidity.[1][11]

Photodegradation

Exposure to light, especially UV radiation, can induce the photodegradation of cefuroxime and its derivatives.[4] While generally considered more stable to light than to hydrolytic stress, photodegradation can lead to complex reactions, including isomerization and fragmentation of the molecule.[4] However, some studies indicate that Cefuroxime Axetil exhibits considerable stability against photolytic degradation when exposed to sunlight.[10] Abiotic hydrolysis and direct photolysis are considered primary elimination processes for cephalosporins in surface water.[12]

Degradation Pathway of Cefuroxime Axetil

Caption: Primary degradation pathways of Cefuroxime Axetil in aqueous solution.

Quantitative Degradation Data

The rate and extent of Cefuroxime Axetil degradation are highly dependent on environmental conditions. The following tables summarize quantitative data from forced degradation studies.

Table 1: Hydrolytic Degradation of Cefuroxime Axetil

| Stress Condition | Time | Degradation (%) | Reference |

| 0.1N NaOH | 90 minutes | ~29.56% (70.44% remaining) | [10] |

| 0.1N NaOH | 3 days | 100% | [10] |

| 0.1N HCl | 90 minutes | ~29.06% (70.94% remaining) | [10] |

| 0.1N HCl | 3 days | 100% | [10] |

| 0.5 mol L⁻¹ NaOH | 0.5 minutes | Hydrolyzed to Cefuroxime | [13] |

Table 2: Stability of Reconstituted Cefuroxime Axetil Oral Suspension

| Storage Condition | Time | Stability (% Remaining) | Reference |

| Refrigerated (2-8°C) | 10 days | > 90% | [14][15] |

| Room Temperature | 5 days | > 90% | [14][15] |

| Room Temperature | 7 days | ~80% | [14][15] |

Table 3: Other Stress Conditions

| Stress Condition | Time | Degradation (%) | Reference |

| 30% H₂O₂ (Oxidative) | 90 minutes | ~32.1% (67.90% remaining) | [10] |

| 30% H₂O₂ (Oxidative) | 3 days | 100% | [10] |

| Thermal (50°C) | 5 days | ~24.67% (75.33% remaining) | [10] |

| Sunlight (Photolytic) | 5 days | ~27.12% (72.88% remaining) | [10] |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. Below are typical protocols for forced degradation and analysis.

Forced Degradation Study Protocol

A standard protocol for inducing degradation under various stress conditions is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of Cefuroxime Axetil in a suitable solvent like methanol at a concentration of 1 mg/mL.[4][9]

-

Alkaline Hydrolysis:

-

Acidic Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

Workflow for Forced Degradation Study

Caption: General experimental workflow for Cefuroxime Axetil degradation studies.

Analytical Methodology: RP-HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Cefuroxime Axetil from its degradation products.[11][16]

-

Column: A common choice is a C8 or C18 column (e.g., Teknokroma Tracer Excel C8, 15cm x 0.46cm, 5µm).[16]

-

Mobile Phase: A typical mobile phase consists of a mixture of a buffer, methanol, and acetonitrile. A representative composition is 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile in a ratio of 60:35:5 (v/v/v).[16]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[16]

-

Detection: UV detection is commonly performed at a wavelength of 278 nm or 281 nm.[7][16]

-

Column Temperature: The column is often maintained at a constant temperature, such as 35°C, to ensure reproducibility.[16]

This method allows for the separation of Cefuroxime Axetil diastereomers (A and B) from key degradation products like the Δ³-isomers and E-isomers.[16]

Conclusion

The degradation of Cefuroxime Axetil in aqueous solutions is a multifaceted process dominated by hydrolysis of the ester side chain and the core β-lactam ring. The stability of the molecule is highly sensitive to pH and temperature. While isomerization to Δ³ and E-isomers represents another significant degradation route, the drug shows relative stability under photolytic and thermal stress compared to hydrolytic conditions. Understanding these degradation pathways and kinetics is paramount for the development of stable, safe, and effective Cefuroxime Axetil formulations. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting reliable stability and degradation studies.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. iajpr.com [iajpr.com]

- 10. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]

- 11. A stability indicating assay method for cefuroxime axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]

A Technical Guide to the Crystal Structure of Cefuroxime Axetil Diastereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of Cefuroxime Axetil diastereoisomers. Cefuroxime Axetil, a crucial second-generation cephalosporin antibiotic, exists as a mixture of two diastereoisomers, designated as A and B. The solid-state properties of these isomers, particularly their crystallinity, play a significant role in the drug's stability, bioavailability, and manufacturing processes. This document synthesizes available data on the characterization of these forms, outlines key experimental protocols, and presents logical workflows for their analysis.

Cefuroxime Axetil can exist in both crystalline and amorphous forms. The amorphous form is generally preferred in pharmaceutical formulations due to its higher bioavailability. However, it is metastable and can convert to the more stable, but less soluble, crystalline form, which can impact the drug's efficacy.[1] The presence of crystalline forms can be identified by techniques such as X-ray powder diffraction (XRPD), which shows sharp peaks for crystalline material and a halo pattern for amorphous content.[2]

Data Presentation

The following tables summarize the key physicochemical properties of the crystalline and amorphous forms of Cefuroxime Axetil based on available literature.

Table 1: Physicochemical Properties of Cefuroxime Axetil Forms

| Property | Crystalline Form | Amorphous Form | References |

| Appearance | White to off-white crystalline powder | White to yellowish-white powder | [3] |

| Melting Point (DSC) | Sharp endotherm around 86°C | Exhibits a glass transition (Tg) at approximately 74.8°C | [2] |

| X-ray Powder Diffraction (XRPD) | Characterized by high-intensity diffraction peaks, with a notable peak around 7.7° 2θ | Displays a characteristic amorphous halo with no distinct peaks | |

| Solubility | Lower solubility | Higher solubility and dissolution rate | [1] |

Table 2: Spectroscopic Characterization of Cefuroxime Axetil Forms

| Technique | Crystalline Form | Amorphous Form | References |

| FT-IR Spectroscopy | Distinct vibrational bands | Broader and less defined vibrational bands compared to the crystalline form | [4] |

| Raman Spectroscopy | Well-defined peaks indicative of a highly ordered structure | Broader peaks, reflecting the disordered nature of the material | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Cefuroxime Axetil diastereoisomers are provided below.

X-ray Powder Diffraction (XRPD)

Objective: To differentiate between the crystalline and amorphous forms of Cefuroxime Axetil and to quantify the amount of crystalline or amorphous content in a sample.

Instrumentation: A powder X-ray diffractometer, such as a Bruker AXS D8 ADVANCE with a Bragg-Brentano goniometer and a LynxEye detector, is suitable.

Sample Preparation: The sample is gently ground to a fine powder and packed into a sample holder (e.g., a PMMA holder) using a top-loading method.

Data Collection:

-

X-ray Source: CuKα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30 mA

-

Scan Range (2θ): 3° to 45°

-

Step Size: 0.02°

-

Time per Step: 1.0 second

Data Analysis: The resulting diffractogram is analyzed for the presence of sharp diffraction peaks, which are characteristic of crystalline material, or a broad halo, indicative of amorphous content. Quantification can be performed by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of Cefuroxime Axetil, such as melting point and glass transition temperature, which are distinct for the crystalline and amorphous forms.

Instrumentation: A differential scanning calorimeter, for instance, a TA Instruments Q1000.[5]

Sample Preparation: Approximately 1-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

Experimental Conditions:

-

Temperature Range: Typically from -20°C to 100°C for analyzing the glass transition of the amorphous form and up to 200°C for the melting of the crystalline form.[5]

-

Heating Rate: A standard heating rate is 10°C/min.[5]

-

Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is used to maintain an inert atmosphere.[5]

-

Modulation (for MDSC): For enhanced sensitivity in detecting the glass transition, a modulation temperature of ±1°C every 60 seconds can be applied.[5]

Data Analysis: The DSC thermogram is analyzed for endothermic events, such as melting peaks (for crystalline forms), and changes in the heat capacity, which indicate a glass transition (for amorphous forms).

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Objective: To obtain vibrational spectra that can serve as fingerprints for the different solid-state forms of Cefuroxime Axetil.

Instrumentation:

-

FT-IR: A spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) unit.

-

Raman: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

Sample Preparation: For both techniques, a small amount of the powder sample is placed directly onto the sample stage.

Data Collection:

-

FT-IR: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹).

-

Raman: Spectra are collected over a similar spectral range, with the laser power optimized to avoid sample degradation.

Data Analysis: The positions, intensities, and shapes of the vibrational bands in the resulting spectra are compared. The more ordered crystalline form will typically exhibit sharper and more numerous bands compared to the broader and less defined bands of the amorphous form.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

Objective: To separate and quantify the individual diastereoisomers (A and B) of Cefuroxime Axetil.

Instrumentation: A UHPLC system, such as a Thermo Scientific UltiMate 3000 with a DAD detector, is appropriate.[1]

Chromatographic Conditions:

-

Column: A Kinetex C-18 column (100 mm × 2.1 mm, 1.7 µm particle size) provides good separation.[1]

-

Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 88:12 v/v).[1]

-

Flow Rate: 0.7 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Detection Wavelength: 278 nm.[1]

-

Injection Volume: 5 µL.[1]

Sample Preparation:

-

Amorphous Form: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v).[1]

-

Crystalline Form: Dissolve the sample in pure methanol.[1]

Data Analysis: The retention times and peak areas of the two diastereoisomers are used for identification and quantification.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of Cefuroxime Axetil diastereoisomers.

References

- 1. Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. STUDIES OF THE CRYSTALLINE FORM OF CEFUROXIME AXETIL: IMPLICATIONS FOR ITS COMPATIBILITY WITH EXCIPIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Cefuroxime Axetil: An In-Depth Technical Guide to In Vivo Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuroxime axetil, a second-generation cephalosporin antibiotic, is administered as a prodrug to enhance oral bioavailability. This technical guide provides a comprehensive overview of the in vivo metabolism and excretion of cefuroxime axetil. It details the conversion of the prodrug to its active form, cefuroxime, and its subsequent elimination from the body. This document synthesizes quantitative pharmacokinetic data, outlines key experimental methodologies for its study, and presents visual representations of the metabolic pathways and experimental workflows.

Introduction

Cefuroxime axetil is the 1-(acetyloxy)ethyl ester prodrug of the bactericidal antibiotic cefuroxime.[1] Cefuroxime itself has poor oral absorption, necessitating its formulation as a more lipophilic ester to improve its passage through the gastrointestinal tract.[2][3] Once absorbed, cefuroxime axetil has little to no antibacterial activity until it is hydrolyzed in vivo to release the active cefuroxime moiety.[1] This guide delves into the critical processes of its metabolism and excretion, providing a technical resource for professionals in the field of drug development and pharmacology.

Metabolism of Cefuroxime Axetil

The metabolism of cefuroxime axetil is a rapid, two-step process primarily occurring in the intestinal mucosa and blood.[4][5]

Step 1: Hydrolysis to Cefuroxime

Following oral administration, cefuroxime axetil is absorbed from the gastrointestinal tract.[4] In the intestinal mucosal cells and the bloodstream, it is rapidly hydrolyzed by non-specific esterases.[2][5][6] This enzymatic action cleaves the ester bond, releasing the active antibiotic, cefuroxime.[5]

Step 2: Metabolism of the Axetil Moiety

The remaining axetil group is further metabolized into acetaldehyde and acetic acid, which are common endogenous compounds that enter the body's metabolic pool.[5] The active drug, cefuroxime, is not metabolized further and is systemically distributed.[5][7]

Quantitative Pharmacokinetic Data

The pharmacokinetics of cefuroxime following oral administration of cefuroxime axetil have been extensively studied. The data presented below is summarized from studies in healthy adult volunteers.

| Parameter | Value | Conditions |

| Bioavailability | 37% | Fasting State[2][6] |

| 52% | Post-prandial State[2][4][6] | |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | Adults[2][6] |

| Peak Plasma Concentration (Cmax) after 250 mg dose | 4 mcg/mL | -[7] |

| Plasma Half-life (t1/2) | 1-1.5 hours | Normal Renal Function[6] |

| Protein Binding | 30-50% | -[7] |

Excretion of Cefuroxime

Cefuroxime is primarily eliminated from the body via the kidneys.[6][7] Approximately 90-100% of the drug is excreted unchanged in the urine within 24 hours.[7] This excretion occurs through a combination of glomerular filtration and tubular secretion.[5][8]

Impact of Renal Impairment

Given its primary route of excretion, the pharmacokinetics of cefuroxime are significantly altered in patients with renal impairment. The serum half-life of cefuroxime is prolonged as creatinine clearance decreases.

| Creatinine Clearance (mL/min) | Serum Half-life (hours) | Recommended Dosing Interval |

| > 85 | 1.4 ± 0.33 | Every 12 hours (standard) |

| 50 to 84 | 2.4 ± 0.65 | Every 12 hours |

| 15 to 49 | 4.6 ± 2.32 | Every 24 hours[2][9] |

| < 15 | 16.8 ± 10.2 | Every 48 hours[2][9] |

Data adapted from studies on patients with varying degrees of renal function.[9][10][11]

Experimental Protocols

The determination of cefuroxime axetil's metabolism and excretion relies on robust analytical methodologies.

Quantification of Cefuroxime in Biological Matrices

Objective: To determine the concentration of cefuroxime in plasma, serum, or urine samples.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

To 100 µL of human plasma, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., Cefuroxime-d3).[12]

-

Vortex the mixture for 30 seconds to precipitate proteins.[12]

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[12]

-

Transfer the supernatant to a clean vial for analysis.[12]

-

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 column.[12]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[12]

-

Monitor for specific precursor-to-product ion transitions for both cefuroxime and the internal standard.

-

In Situ Intestinal Perfusion Studies

Objective: To investigate the intestinal absorption kinetics of cefuroxime axetil.

Methodology:

-

Animal Model: Anesthetized rats are typically used for this procedure.[1][13]

-

Surgical Procedure:

-

A segment of the small intestine (e.g., jejunum) is isolated.

-

Cannulas are inserted at both the proximal and distal ends of the segment.

-

-

Perfusion:

-

A solution containing a known concentration of cefuroxime axetil is perfused through the isolated intestinal segment at a constant flow rate.[13]

-

Samples of the perfusate are collected from the distal end at specific time intervals.

-

-

Analysis:

-

The concentration of cefuroxime axetil in the collected samples is determined using a validated analytical method (e.g., HPLC).

-

The rate and extent of absorption are calculated based on the disappearance of the drug from the perfusate. This method has been used to demonstrate that the absorption of cefuroxime axetil follows Michaelis-Menten kinetics, suggesting a carrier-mediated transport mechanism.[1][13]

-

Conclusion

The in vivo metabolism of cefuroxime axetil is a highly efficient process that facilitates the oral delivery of the active antibiotic, cefuroxime. The prodrug is rapidly hydrolyzed by esterases in the gut wall and blood, with the active moiety being primarily excreted unchanged by the kidneys. Understanding the quantitative aspects of its pharmacokinetics, particularly the influence of food on absorption and renal function on excretion, is crucial for optimizing therapeutic regimens. The experimental protocols outlined provide a foundation for the continued study and development of cephalosporin-based therapeutics.

References

- 1. Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DailyMed - CEFUROXIME AXETIL tablet, film coated [dailymed.nlm.nih.gov]

- 5. Cefuroxime Axetil | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 7. Cefuroxime | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

- 12. benchchem.com [benchchem.com]

- 13. journals.asm.org [journals.asm.org]

Cefuroxime Axetil in the Treatment of Early Lyme Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Cefuroxime Axetil in the management of early Lyme disease, caused by the spirochete Borrelia burgdorferi. The document synthesizes data from key clinical trials, outlines experimental methodologies, and illustrates relevant biological and procedural pathways.

Mechanism of Action

Cefuroxime axetil is a second-generation cephalosporin antibiotic that acts as a prodrug.[1] Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[1] Cefuroxime then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[1] This inhibition leads to a defective cell wall, ultimately causing bacterial cell lysis and death.[1] Cefuroxime exhibits activity against a broad spectrum of bacteria, including the causative agent of Lyme disease, Borrelia burgdorferi.

Clinical Efficacy in Early Lyme Disease

Multiple randomized, multicenter, investigator-blinded clinical trials have been conducted to evaluate the efficacy of Cefuroxime Axetil in treating early Lyme disease, often in comparison to doxycycline.[2][3] The primary presentation of early Lyme disease in these trials was physician-documented erythema migrans.[2][3]

Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical trials comparing Cefuroxime Axetil with Doxycycline for the treatment of early Lyme disease.

Table 1: Clinical Trial Demographics and Treatment Regimens

| Study Identifier | Total Patients | Cefuroxime Axetil Arm (n) | Cefuroxime Axetil Dosage | Doxycycline Arm (n) | Doxycycline Dosage | Treatment Duration |

| Nadelman et al. | 123 | 63 | 500 mg twice daily | 60 | 100 mg three times daily | 20 days |

| Luger et al. | 232 | 119 | 500 mg twice daily | 113 | 100 mg three times daily | 20 days |

Table 2: Clinical Outcomes of Cefuroxime Axetil vs. Doxycycline

| Study Identifier | Outcome Measure | Cefuroxime Axetil | Doxycycline | Difference (95% CI) |

| Nadelman et al.[2] | Satisfactory Clinical Outcome (Success or Improvement) at 1 Month Post-Treatment | 93% (51/55) | 88% (45/51) | 5% (-5% to 14%) |

| Nadelman et al.[4][2] | Satisfactory Clinical Outcome at 1 Year Post-Treatment | 90% (43/48) | 92% (35/38) | -2% (-12% to 7%) |

| Luger et al.[3] | Satisfactory Clinical Outcome (Success or Improvement) at 1 Month Post-Treatment | 90% (90/100) | 95% (89/94) | -5% (-12% to 3%) |

| Luger et al.[5][3] | Satisfactory Clinical Outcome at 1 Year Post-Treatment | 95% (62/65) | 100% (53/53) | -5% (-10% to 4%) |

Table 3: Adverse Events Associated with Treatment

| Study Identifier | Adverse Event | Cefuroxime Axetil | Doxycycline | P-value |

| Nadelman et al.[2] | Any Drug-Related Adverse Event | 30% | 32% | NS |

| Photosensitivity Reactions | 0% | 15% | 0.001 | |

| Diarrhea | 21% | 7% | 0.035 | |

| Jarisch-Herxheimer Reactions | 29% | 8% | 0.005 | |

| Luger et al.[3] | Any Drug-Related Adverse Event | 17% | 28% | 0.041 |

| Photosensitivity Reactions | 0% | 6% | 0.006 | |

| Diarrhea | 5% | 0% | 0.030 | |

| Jarisch-Herxheimer Reactions | 12% | 12% | NS |

Experimental Protocols

The methodologies employed in the key clinical trials comparing Cefuroxime Axetil and Doxycycline for early Lyme disease share a similar framework. The following is a generalized experimental protocol based on these studies.

Study Design

The studies were typically designed as randomized, multicenter, investigator-blinded clinical trials.[2][3]

Patient Population

Patients enrolled in these trials were required to have physician-documented erythema migrans.[2][3]

Intervention

Patients were randomly assigned to receive one of the following oral treatment regimens for a duration of 20 days:

Clinical Evaluations

Clinical assessments were conducted at multiple time points, including during treatment (days 8-12), and at several intervals post-treatment (e.g., 1-5 days, and 1, 3, 6, 9, and 12 months).[2][3]

Outcome Measures

The primary efficacy endpoints were the resolution of erythema migrans and other signs and symptoms of early Lyme disease, as well as the prevention of the development of late-stage Lyme disease manifestations.[2][3] A "satisfactory clinical outcome" was generally defined as either success or improvement in the patient's condition.[2][3]

Conclusion

Cefuroxime axetil is a well-tolerated and effective oral antibiotic for the treatment of early Lyme disease.[3][[“]] Clinical trials have demonstrated its efficacy to be comparable to that of doxycycline in achieving satisfactory clinical outcomes and preventing the progression to late-stage disease.[2][3] The choice between cefuroxime axetil and doxycycline may be guided by patient-specific factors, such as the potential for adverse events like photosensitivity with doxycycline and diarrhea or Jarisch-Herxheimer reactions with cefuroxime axetil.[2][3][[“]] For pediatric patients, cefuroxime axetil is a viable alternative to amoxicillin.[7][8] Overall, cefuroxime axetil represents a crucial therapeutic option in the management of early Lyme disease.

References

- 1. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 2. Comparison of cefuroxime axetil and doxycycline in the treatment of early Lyme disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acpjournals.org [acpjournals.org]

- 5. journals.asm.org [journals.asm.org]

- 6. consensus.app [consensus.app]

- 7. publications.aap.org [publications.aap.org]

- 8. Comparative study of cefuroxime axetil versus amoxicillin in children with early Lyme disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Escalating Challenge of Cefuroxime Axetil Resistance in Beta-Lactamase Producing Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The widespread emergence of antibiotic resistance poses a significant threat to global health. Cefuroxime Axetil, a second-generation cephalosporin, has long been a valuable tool in treating a variety of bacterial infections. However, its efficacy is increasingly compromised by the proliferation of beta-lactamase producing bacterial strains. This technical guide provides a comprehensive overview of the core resistance mechanisms, focusing on the enzymatic degradation by beta-lactamases, and explores the contributions of other cellular processes such as altered outer membrane permeability and active efflux. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to combat this growing challenge.

Core Resistance Mechanisms to Cefuroxime Axetil

The primary mechanism of resistance to Cefuroxime Axetil in many bacterial strains is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive. Beyond enzymatic degradation, other mechanisms can contribute to a resistant phenotype, often working in concert with beta-lactamase production.

Enzymatic Degradation by Beta-Lactamases

Beta-lactamases are a diverse group of enzymes classified into four molecular classes (A, B, C, and D) based on their amino acid sequence.[1] Cefuroxime, while designed to be more stable against some common beta-lactamases, is susceptible to hydrolysis by more potent and evolved enzymes, particularly Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases.[2][3]

-

Extended-Spectrum Beta-Lactamases (ESBLs): These enzymes, primarily belonging to molecular class A, are capable of hydrolyzing a wide range of penicillins and cephalosporins, including cefuroxime and third-generation cephalosporins like ceftriaxone and cefotaxime.[4] Common ESBL families include TEM, SHV, and CTX-M. The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, facilitating their rapid dissemination among different bacterial species.[5]

-

AmpC Beta-Lactamases: These are primarily class C cephalosporinases.[6] In some bacteria, such as Enterobacter cloacae, the ampC gene is chromosomally encoded and its expression can be induced in the presence of certain beta-lactam antibiotics, including cefoxitin.[7][8] Mutations in the regulatory genes, such as ampD, can lead to constitutive hyperproduction of AmpC, resulting in high-level resistance to cefuroxime and other cephalosporins.[8][9] Plasmid-mediated AmpC beta-lactamases have also emerged, contributing to the spread of resistance to organisms that do not naturally possess this gene, such as Escherichia coli and Klebsiella pneumoniae.[5]

Altered Outer Membrane Permeability

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, limiting the influx of noxious substances, including antibiotics. Porins are protein channels that facilitate the diffusion of hydrophilic molecules like beta-lactam antibiotics across this membrane. Mutations leading to a decrease in the number or alteration of the structure of these porin channels can significantly reduce the intracellular concentration of cefuroxime, thereby contributing to resistance.[10][11] This mechanism is often synergistic with beta-lactamase production, as a lower intracellular antibiotic concentration can be more effectively neutralized by the enzymes.

Active Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell.[12] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a significant role in multidrug resistance.[2][4][13] Overexpression of these pumps can reduce the intracellular accumulation of cefuroxime to sub-inhibitory levels. The expression of efflux pump genes is tightly regulated by a network of transcriptional regulators.[13][14]

Quantitative Data on Cefuroxime Axetil Resistance

The following tables summarize key quantitative data related to cefuroxime resistance in beta-lactamase producing strains, providing a comparative overview of enzyme kinetics, minimum inhibitory concentrations (MICs), and the prevalence of resistance mechanisms.

Table 1: Kinetic Parameters of Selected Beta-Lactamases against Cefuroxime

| Beta-Lactamase | Ambler Class | Bacterial Source | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| P99 | C | Enterobacter cloacae | 0.010 - 1.7 | Low | - | [2][15] |

| Various | C | Various | 0.010 - 1.7 | Low | - | [2][15][16] |

| CTX-M-15 | A | E. coli | 420 | 41 | 10.2 | [17] |

Table 2: Minimum Inhibitory Concentration (MIC) Distribution of Cefuroxime against Beta-Lactamase Producing Strains

| Bacterial Species | Beta-Lactamase Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ESBL | >32 | >32 | [18] |

| Klebsiella pneumoniae | ESBL | >32 | >32 | [18] |

| Escherichia coli | AmpC | >128 | >128 | [19] |

| Klebsiella pneumoniae | AmpC | >128 | >128 | [19] |

Table 3: Prevalence of ESBL and AmpC Production in Cefuroxime-Resistant Enterobacteriaceae

| Bacterial Species | Resistance Profile | Prevalence of ESBL | Prevalence of AmpC | Geographic Region | Reference |

| Escherichia coli | Cefotaxime-resistant | 27.78% | - | Ecuador | [14] |

| Enterobacteriaceae | Urinary Tract Infections | 70.6% | 7.9% | Egypt | [5] |

| Enterobacterales | Fresh Vegetables | 6.6% | 20.9% | Israel | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cefuroxime resistance mechanisms.

Phenotypic Detection of ESBL Production: Double-Disk Synergy Test (DDST)

Principle: This test is based on the principle that the activity of extended-spectrum cephalosporins is enhanced in the presence of a beta-lactamase inhibitor (clavulanic acid) against ESBL-producing organisms.[20]

Procedure:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate a Mueller-Hinton agar (MHA) plate with the bacterial suspension to create a uniform lawn.

-

Place a disk containing amoxicillin-clavulanate (20/10 µg) in the center of the MHA plate.

-

Place disks of third-generation cephalosporins (e.g., ceftazidime 30 µg, cefotaxime 30 µg) and a fourth-generation cephalosporin (e.g., cefepime 30 µg) at a distance of 20 mm (center to center) from the amoxicillin-clavulanate disk.[10][21]

-

Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: A keyhole-shaped zone of inhibition or an enhancement of the zone of inhibition of the cephalosporin disk towards the amoxicillin-clavulanate disk is considered a positive result for ESBL production.[20]

Phenotypic Detection of AmpC Beta-Lactamase Production: Modified Three-Dimensional Test

Principle: This method detects the production of AmpC beta-lactamases by observing the distortion of the zone of inhibition of a cefoxitin disk caused by the enzymatic activity present in a bacterial extract.[12][22][23]

Procedure:

-

Enzyme Extract Preparation:

-

Culture the test organism in brain heart infusion (BHI) broth.

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the pellet in a suitable buffer and lyse the cells by sonication or freeze-thawing to release the periplasmic enzymes.

-

Centrifuge the lysate to remove cellular debris. The supernatant contains the crude enzyme extract.[24]

-

-

Test Procedure:

-

Prepare a lawn culture of a susceptible indicator strain (e.g., E. coli ATCC 25922) on an MHA plate.

-

Place a cefoxitin (30 µg) disk in the center of the plate.

-

Using a sterile blade, cut a slit in the agar from the edge of the cefoxitin disk to the periphery of the plate.

-

Load 20-30 µL of the prepared enzyme extract into the slit.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Interpretation: A distortion or indentation of the cefoxitin zone of inhibition at the intersection with the slit containing the enzyme extract indicates AmpC production.[12][24]

Molecular Detection of Beta-Lactamase Genes (blaTEM, blaSHV, blaCTX-M) by PCR

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific gene sequences encoding for common beta-lactamases.

Procedure:

-

DNA Extraction:

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific forward and reverse primers for blaTEM, blaSHV, and blaCTX-M genes.

-

Add the extracted DNA to the master mix.

-

Perform PCR using a thermal cycler with the following general conditions (optimization may be required):

-

-

Gel Electrophoresis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a DNA-intercalating agent (e.g., ethidium bromide).

-

The presence of a band of the expected size for each gene indicates a positive result.

-

Analysis of Outer Membrane Proteins (OMPs) by SDS-PAGE

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight, allowing for the comparison of OMP profiles between susceptible and resistant strains.

Procedure:

-

OMP Extraction:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or French press.

-

Separate the total membranes by ultracentrifugation.

-

Selectively solubilize the inner membrane proteins using a detergent such as Triton X-100 or sodium lauryl sarcosinate, leaving the OMPs in the pellet.

-

Wash and resuspend the OMP pellet in a suitable buffer.[28][29][30]

-

-

Protein Quantification:

-

Determine the protein concentration of the OMP extracts using a standard method (e.g., Bradford or BCA assay).

-

-

SDS-PAGE:

-

Mix the OMP samples with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein into the wells of a polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

-

Analysis:

-

Compare the OMP profiles of resistant and susceptible strains. The absence or reduced intensity of specific protein bands in the resistant strain may indicate porin loss.

-

Assessment of Efflux Pump Activity: Ethidium Bromide-Agar Cartwheel Method

Principle: This method provides a qualitative assessment of efflux pump activity by observing the fluorescence of ethidium bromide (EtBr), a known efflux pump substrate. Bacteria with active efflux pumps will expel EtBr, resulting in lower intracellular accumulation and reduced fluorescence.[6][16][31][32]

Procedure:

-

Prepare MHA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).

-

Prepare bacterial suspensions equivalent to a 0.5 McFarland standard.

-

Divide the agar plates into sectors (like a cartwheel).

-